![molecular formula C14H18O B1418895 2-Phenyl-1-oxaspiro[2.6]nonane CAS No. 1035818-86-0](/img/structure/B1418895.png)

2-Phenyl-1-oxaspiro[2.6]nonane

Übersicht

Beschreibung

“2-Phenyl-1-oxaspiro[2.6]nonane” is a chemical compound with the molecular formula C14H18O . It is used for industrial and scientific research purposes .

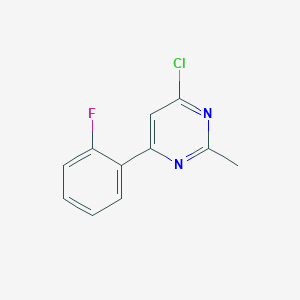

Molecular Structure Analysis

The molecular structure of “2-Phenyl-1-oxaspiro[2.6]nonane” is characterized by a spirocyclic arrangement, which involves a phenyl group (a cyclic group of carbon atoms) attached to an oxaspiro[2.6]nonane core .Wissenschaftliche Forschungsanwendungen

1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

- Application Summary: This research describes a new synthesis of 2-oxa-7-azaspiro [3.5]nonane. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .

- Methods of Application: The synthesis started from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide .

- Results or Outcomes: The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹ H -spiro [oxetane-3,3ʹ-pyrido [1,2- a ]benzimidazole] and the azetidine ring-opened adduct, N - (2-acetamido-4-bromophenyl)- N - { [3- (chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .

2. New Spiro[cycloalkane-pyridazinone] Derivatives

- Application Summary: This research focuses on the synthesis of a small compound library of new spiro [cycloalkane-pyridazinones] with 36 members. The compounds with this new scaffold may be useful in various drug discovery projects .

- Methods of Application: The starting materials 2-oxaspiro[4.5]decane-1,3-dione (5a) and 2-oxaspiro[4.4]nonane-1,3-dione (5b) were prepared and optimized using methods known in the literature .

- Results or Outcomes: Eleven new isomeric γ-oxocarboxylic acids containing 1,1-disubstituted cycloalkanes were prepared by Friedel–Crafts and Grignard reactions .

3. Use of 1-oxaspiro[2.6]nonane

- Application Summary: 1-oxaspiro[2.6]nonane is a chemical compound used in various organic synthesis processes .

- Methods of Application: The specific methods of application can vary depending on the particular synthesis process. It’s often used as a starting material or intermediate in the synthesis of more complex molecules .

- Results or Outcomes: The outcomes can vary widely depending on the specific synthesis process. In general, the use of 1-oxaspiro[2.6]nonane can enable the synthesis of a wide range of organic compounds .

4. Synthesis of Spirocyclic Oxetanes

- Application Summary: This research focuses on the synthesis of spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane. These compounds were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

- Methods of Application: The synthesis of these compounds started from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide .

- Results or Outcomes: The resultant compounds enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, an enzyme over-expressed in cancer cell lines .

5. Use of 1-oxaspiro[2.6]nonane

- Application Summary: 1-oxaspiro[2.6]nonane is a chemical compound used in various organic synthesis processes .

- Methods of Application: The specific methods of application can vary depending on the particular synthesis process. It’s often used as a starting material or intermediate in the synthesis of more complex molecules .

- Results or Outcomes: The outcomes can vary widely depending on the specific synthesis process. In general, the use of 1-oxaspiro[2.6]nonane can enable the synthesis of a wide range of organic compounds .

6. Synthesis of Spirocyclic Oxetanes

- Application Summary: This research focuses on the synthesis of spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane. These compounds were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

- Methods of Application: The synthesis of these compounds started from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide .

- Results or Outcomes: The resultant compounds enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, an enzyme over-expressed in cancer cell lines .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-phenyl-1-oxaspiro[2.6]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXMSOPDLWIOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-oxaspiro[2.6]nonane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)